molecular formula C7H10N2O3S B1435787 Ethyl 3-aminopyridine-2-sulfonate CAS No. 2060045-47-6

Ethyl 3-aminopyridine-2-sulfonate

Número de catálogo: B1435787
Número CAS: 2060045-47-6
Peso molecular: 202.23 g/mol
Clave InChI: SVBGFLXBSQPOSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-aminopyridine-2-sulfonate is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-aminopyridine-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminopyridine-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-aminopyridine-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-13(10,11)7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBGFLXBSQPOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Physicochemical Properties & Handling of Ethyl 3-aminopyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and handling of Ethyl 3-aminopyridine-2-sulfonate (CAS 2060045-47-6).[1] This compound is a specialized heterocyclic building block, primarily used as an intermediate in the synthesis of bioactive sulfonamides and fused pyridine scaffolds (e.g., pyrido[2,3-d]pyrimidines).

Executive Summary

Ethyl 3-aminopyridine-2-sulfonate is a functionalized pyridine derivative characterized by an ortho-amino sulfonate motif. Unlike its carboxylic acid analogs, the sulfonate ester moiety introduces unique reactivity, serving as both a lipophilic precursor to the polar sulfonic acid and a potential electrophile in substitution reactions.

Researchers must approach this compound with distinct handling protocols due to its susceptibility to hydrolysis and the potential alkylating nature of sulfonate esters. This guide provides the critical data required for its integration into medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) for the specific ethyl ester derivative.

Identification Data
ParameterTechnical Detail
Chemical Name Ethyl 3-aminopyridine-2-sulfonate
CAS Registry Number 2060045-47-6
Molecular Formula

Molecular Weight 202.23 g/mol
SMILES CCOS(=O)(=O)c1c(N)cccn1
Structure Class Heteroaryl Sulfonate Ester
Physicochemical Properties
PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale yellow; color deepens upon oxidation of the amine.
Melting Point 118°C – 125°C (Predicted)Sharp melting point indicates high purity; broad range suggests hydrolysis to acid.
Solubility High: DMSO, DMF, MeOH, EtOAcLow: Water, HexaneThe ethyl ester masks the polarity of the sulfonic acid, enabling solubility in organic solvents for coupling reactions.
pKa (Base) ~3.5 – 4.2 (Pyridine N)The electron-withdrawing sulfonate group at C2 significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
LogP 0.85 ± 0.3 (Predicted)Moderate lipophilicity allows for cell permeability in early-stage assays before de-esterification.
H-Bond Donors 1 (Primary Amine)The

group can form an intramolecular H-bond with the sulfonyl oxygen, stabilizing the conformation.

Synthesis & Manufacturing Workflow

Synthesizing Ethyl 3-aminopyridine-2-sulfonate requires navigating the incompatibility of the nucleophilic amine and the electrophilic sulfonyl chloride intermediate. A protection-deprotection strategy is essential for high yield.

Critical Synthetic Pathway

The most robust route involves the chlorination of 3-aminopyridine, followed by nucleophilic substitution with a thiol source, oxidation, and esterification.

Protocol Overview:

  • Protection: 3-amino-2-chloropyridine is protected (e.g., Boc or Acetyl) to prevent self-polymerization.

  • Thiolation: Nucleophilic aromatic substitution (

    
    ) using Sodium Hydrosulfide (NaSH) or Thiourea introduces the sulfur at C2.
    
  • Oxidative Chlorination: The thiol is converted to the sulfonyl chloride using

    
     gas or 
    
    
    
    in acetic acid.
  • Esterification: Immediate reaction with anhydrous ethanol under basic conditions (Et3N) yields the ester.

  • Deprotection: Controlled acid hydrolysis removes the N-protecting group without hydrolyzing the sulfonate ester (requires kinetic control).

Workflow Diagram (DOT)

SynthesisWorkflow Start 3-Amino-2-chloropyridine Step1 N-Protection (Boc2O / DMAP) Start->Step1 Step2 Thiolation (SNAr) (NaSH / DMF, Heat) Step1->Step2 Intermediate: Thiol Step3 Oxidative Chlorination (Cl2 / AcOH / H2O) Step2->Step3 Intermediate: Sulfonyl Cl Step4 Esterification (EtOH / Et3N / 0°C) Step3->Step4 Trapping Step5 Deprotection (TFA / DCM) Step4->Step5 Product Ethyl 3-aminopyridine- 2-sulfonate Step5->Product Final Isolation

Caption: Step-wise synthetic route emphasizing the protection of the C3-amine to prevent sulfonamide polymerization during the sulfonyl chloride phase.

Stability, Degradation & Handling

Hydrolytic Instability

Sulfonate esters are inherently reactive. Ethyl 3-aminopyridine-2-sulfonate is prone to hydrolysis, reverting to the zwitterionic 3-aminopyridine-2-sulfonic acid (CAS 54247-51-7).

  • Mechanism: Water attacks the sulfur center (sulfonyl hydrolysis) or the ethyl group (alkyl-oxygen cleavage), driven by the stability of the sulfonate leaving group.

  • Sign of Degradation: Conversion from a crystalline solid to a sticky gum or oil (due to acid formation and hygroscopicity).

Genotoxicity Alert (GTI)

Warning: Alkyl esters of sulfonic acids (sulfonates) are potential alkylating agents and are often classified as Genotoxic Impurities (GTIs) in pharmaceutical contexts.

  • Handling: Use full PPE (gloves, respirator) and handle in a fume hood.

  • Inactivation: Treat spills with dilute ammonia or NaOH to hydrolyze the ester to the non-toxic sulfonate salt.

Degradation Pathway Diagram (DOT)

Degradation Compound Ethyl 3-aminopyridine-2-sulfonate (Active Ester) Hydrolysis Hydrolysis (+ H2O) (Storage > 25°C or Humidity) Compound->Hydrolysis Degradation Risk Nucleophile Nucleophilic Attack (R-NH2 or R-SH) Compound->Nucleophile Synthetic Utility Acid 3-Aminopyridine-2-sulfonic Acid (Zwitterion / Inactive) Hydrolysis->Acid Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Sulfonamide Sulfonamide Derivative (Desired Product) Nucleophile->Sulfonamide Displacement of OEt

Caption: Divergent pathways showing the risk of hydrolysis (degradation) versus the intended nucleophilic substitution for drug synthesis.

Analytical Characterization

To validate the identity and purity of Ethyl 3-aminopyridine-2-sulfonate, the following analytical methods are recommended.

HPLC Method (Purity & Stability)

Because the compound contains a basic amine and a labile ester, the mobile phase pH is critical.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate amine, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 310 nm (Amine auxochrome effect).
    
  • Retention Time Note: The ethyl ester will elute significantly later than the sulfonic acid degradation product (which elutes near the void volume).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Key Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of Ethyl group (

      
       or 
      
      
      
      ).
    • Loss of

      
       (characteristic of sulfonates).
      

References

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 3-aminopyridine-2-sulfonate (CAS 2060045-47-6).[1][2][3] Merck KGaA.

  • BLD Pharm. (2024).[3] 3-Aminopyridine-2-sulfonic acid and Derivatives. BLD Pharmatech.

  • Chemsrc. (2024).[4] CAS 2060045-47-6 Physicochemical Data. Chemsrc Global Chemical Database.

  • Friedrich, M., & Manolikakes, G. (2019). Base-Mediated C4-Selective C-H Sulfonylation of Pyridine. Chemistry – A European Journal. (Contextual reference for pyridine sulfonate stability).

  • BenchChem. (2025). Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways. (General reactivity of pyridine-2-sulfonates).

Disclaimer: This guide is for research purposes only. Ethyl 3-aminopyridine-2-sulfonate should be handled by qualified personnel in a controlled laboratory environment.

Sources

The Emerging Role of Aminopyridine Sulfonate Esters in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to interact with a wide array of biological targets, including kinases and ion channels.[1][3][4] This technical guide delves into a specific, yet underexplored, class of these derivatives: aminopyridine sulfonate esters. We will explore their synthesis, unique chemical properties, and burgeoning applications in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also practical, actionable insights into leveraging this versatile chemical entity.

Introduction: The Strategic Value of the Aminopyridine Sulfonate Ester Moiety

Aminopyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry for their diverse pharmacological activities.[1][5] These activities stem from the unique structural and electronic properties of the aminopyridine ring, which can engage with various enzymes and receptors.[1] The introduction of a sulfonate ester group (–OSO₂R) onto the aminopyridine core creates a hybrid molecule with a distinct and compelling profile for drug design.

The sulfonate ester group is a key structural feature in many pharmaceuticals.[6][7] It can act as a crucial synthetic intermediate, a bioisosteric replacement for other functional groups, or a pharmacophore in its own right.[6][8] When combined with the aminopyridine scaffold, the resulting molecule offers several strategic advantages:

  • Modulated Physicochemical Properties: The sulfonate ester group can alter the solubility, lipophilicity, and metabolic stability of the parent aminopyridine, enhancing its drug-like properties.[9]

  • Novel Interaction Capabilities: The tetrahedral geometry and hydrogen bond accepting capacity of the sulfonate group provide new avenues for interaction with biological targets.

  • Bioisosterism: Sulfonate esters can serve as effective bioisosteres for carboxylates or phosphates, groups that are often metabolically labile or possess poor cell permeability.[8][10]

  • Prodrug Potential: The sulfonate ester linkage can be designed to be cleaved under specific physiological conditions, enabling targeted drug release.[11]

This guide will systematically unpack these advantages, providing the necessary technical detail to empower researchers in their drug discovery efforts.

Synthesis and Chemical Reactivity

The successful application of aminopyridine sulfonate esters hinges on robust and flexible synthetic methodologies. The primary route involves the reaction of a hydroxy-aminopyridine with a suitable sulfonyl chloride in the presence of a base.

General Synthetic Workflow

The synthesis is typically a one-step procedure, but careful control of reaction conditions is crucial to manage selectivity and yield, especially with the presence of the potentially reactive amino group.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Hydroxy-aminopyridine Hydroxy-aminopyridine Reaction_Vessel Reaction in Inert Solvent (e.g., DCM, THF) 0°C to Room Temp Hydroxy-aminopyridine->Reaction_Vessel Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Reaction_Vessel Base e.g., Pyridine, Triethylamine Base->Reaction_Vessel Crude_Product Crude Aminopyridine Sulfonate Ester Reaction_Vessel->Crude_Product Reaction & Workup Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure Aminopyridine Sulfonate Ester Purification->Final_Product

Caption: General workflow for the synthesis of aminopyridine sulfonate esters.

Detailed Experimental Protocol: Synthesis of 4-Aminopyridin-2-yl Methanesulfonate

This protocol provides a representative method for synthesizing an aminopyridine sulfonate ester.

Materials:

  • 4-Amino-2-hydroxypyridine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-hydroxypyridine (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise.

  • Sulfonylation: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 4-aminopyridin-2-yl methanesulfonate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: The use of a non-nucleophilic base like triethylamine is critical. It deprotonates the hydroxyl group to form the more nucleophilic alkoxide, facilitating the attack on the sulfonyl chloride, without competing as a nucleophile itself. Conducting the initial reaction at 0 °C helps to control the exothermic reaction and minimize potential side reactions, such as sulfonylation of the amino group.

Applications in Medicinal Chemistry

The aminopyridine sulfonate ester moiety is a versatile tool in the medicinal chemist's arsenal, finding application in several key areas of drug discovery.

As Key Synthetic Intermediates

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.[6] This property makes aminopyridine sulfonate esters valuable intermediates for introducing a wide range of functionalities onto the pyridine ring, a common strategy in the synthesis of complex drug molecules.

G AP_Sulfonate Aminopyridine Sulfonate Ester Substituted_AP Substituted Aminopyridine Derivative AP_Sulfonate->Substituted_AP Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻, R-S⁻) Nucleophile->Substituted_AP

Caption: Role as a synthetic intermediate for nucleophilic substitution.

As Bioisosteres for Carboxylic Acids and Phosphates

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of rational drug design.[8][12] The sulfonate ester group can act as a non-classical bioisostere for the carboxylate group.

FeatureCarboxylate (-COO⁻)Sulfonate Ester (-OSO₂R)Rationale for Bioisosteric Replacement
Geometry Trigonal PlanarTetrahedralThe tetrahedral geometry can provide different spatial interactions with a receptor.
Acidity (pKa) ~4-5N/A (Stable Ester)Replacement can improve metabolic stability by removing an acidic proton.[12]
Lipophilicity Low (charged)Tunable (based on R group)Can enhance cell membrane permeability and oral bioavailability.[10]
Metabolic Stability Prone to metabolismGenerally more stableReduces susceptibility to enzymatic degradation.

This strategy is particularly useful for improving the pharmacokinetic profile of a lead compound by replacing a metabolically vulnerable or poorly absorbed carboxylic acid moiety.[10]

As Modulators of Kinase Activity

The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] It forms key hydrogen bonds with the backbone of the kinase hinge region. The addition of a sulfonate ester can provide additional interaction points or modulate the electronic properties of the core to fine-tune binding affinity and selectivity.

Numerous aminopyridine derivatives have been developed as potent and selective inhibitors for various kinases, such as Janus kinases (JAKs) and Tropomyosin receptor kinases (TRKs).[13][14][15] While direct examples of aminopyridine sulfonate esters as approved drugs are still emerging, the logical extension of structure-activity relationship (SAR) studies suggests their potential. The sulfonate group can occupy pockets within the ATP-binding site, forming interactions that enhance potency or confer selectivity over other kinases.

G cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region Pocket Adjacent Pocket Inhibitor Aminopyridine Sulfonate Ester Inhibitor Inhibitor->Hinge H-Bonds from Aminopyridine Core Inhibitor->Pocket Interactions from Sulfonate Group

Caption: Hypothetical binding mode of an aminopyridine sulfonate ester in a kinase active site.

Future Outlook and Unexplored Potential

The application of aminopyridine sulfonate esters in medicinal chemistry is a field with considerable room for growth. While the foundational chemistry is well-established, their systematic exploration in drug discovery programs is still in its early stages.

Future research directions should focus on:

  • Systematic SAR Studies: Building libraries of aminopyridine sulfonate esters to probe their interactions with various target classes, particularly kinases and G-protein coupled receptors (GPCRs).

  • Prodrug Development: Designing cleavable sulfonate ester linkers that respond to specific enzymes or the tumor microenvironment for targeted drug delivery.[11]

  • Fragment-Based Screening: Utilizing aminopyridine sulfonate ester fragments in screening campaigns to identify novel starting points for drug discovery.

Conclusion

Aminopyridine sulfonate esters represent a class of compounds with significant, yet largely untapped, potential in medicinal chemistry. Their synthetic accessibility, combined with their ability to act as versatile intermediates, effective bioisosteres, and potential pharmacophores, makes them a valuable addition to the drug discovery toolkit. By understanding their fundamental chemistry and strategically applying them in rational drug design, researchers can unlock new avenues for developing safer and more effective therapeutics.

References

  • Amin M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • Khalid T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • Marinescu M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Elkins J.M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Khalid T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. Available at: [Link]

  • Wang Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. Available at: [Link]

  • Deroo S., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. Available at: [Link]

  • Zhang Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. Available at: [Link]

  • Munir N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Patani G.A., & LaVoie E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • Patani G.A., & LaVoie E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Warner D.L., et al. (2020). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. Available at: [Link]

  • Stenfors B.A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Teasdale A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

  • Zhou Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

  • Stenfors B.A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Available at: [Link]

  • Dunn P.J., et al. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Stenfors B.A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Available at: [Link]

  • Sanada Y., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Keio University. Available at: [Link]

  • Cure Today. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Ahamed L.S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Available at: [Link]

  • Li Z., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PMC. Available at: [Link]

  • Google Patents. (1983). EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives.

Sources

Methodological & Application

Synthesis protocol for Ethyl 3-aminopyridine-2-sulfonate from 3-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of Ethyl 3-aminopyridine-2-sulfonate from 3-aminopyridine presents a classic regioselectivity challenge in heterocyclic chemistry. The pyridine ring is electron-deficient, typically resisting electrophilic aromatic substitution (EAS). However, the amino group at the C3 position activates the ring, directing incoming electrophiles to the ortho (C2, C4) or para (C6) positions.

While the C2 position is sterically hindered by the adjacent ring nitrogen and amino group, it is the electronically favored site for sulfonation under thermodynamic control (the "baking process" or Bamberger rearrangement). This protocol details a two-stage synthesis:

  • Regioselective Sulfonation: High-temperature rearrangement to install the sulfonic acid group at C2.

  • Chemoselective Esterification: Conversion of the zwitterionic sulfonic acid to the ethyl ester via a sulfonyl chloride intermediate, managing the competing nucleophilicity of the C3-amine.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two functional group transformations.[1] The critical step is the installation of the sulfonate at the C2 position, which contradicts the standard meta-directing nature of the pyridine nitrogen but aligns with the ortho-directing power of the amine.

Reaction Scheme (Graphviz)

SynthesisPath SM 3-Aminopyridine (Starting Material) Inter1 Sulfamic Acid Intermediate SM->Inter1 Oleum (20%) < 50°C Inter2 3-Aminopyridine- 2-sulfonic acid (Zwitterion) Inter1->Inter2 140-150°C (Rearrangement) Inter3 3-Aminopyridine- 2-sulfonyl chloride Inter2->Inter3 SOCl2, DMF(cat) Reflux Product Ethyl 3-aminopyridine- 2-sulfonate Inter3->Product EtOH, Et3N 0°C

Caption: Step-wise conversion of 3-aminopyridine to the target ethyl sulfonate via a sulfonyl chloride intermediate.

Experimental Protocol

Part 1: Synthesis of 3-Aminopyridine-2-sulfonic Acid

This step utilizes the Bamberger rearrangement principle. Direct sulfonation at low temperatures often fails or yields N-sulfonates. Heating the sulfate/oleum mixture drives the sulfonate group to the thermodynamically stable C2 position.

Reagents:

  • 3-Aminopyridine (99%)

  • Oleum (20% free

    
    )
    
  • Sodium Bicarbonate (

    
    ) for neutralization
    

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube. Place in an ice-water bath.

  • Addition: Charge 30 mL of 20% Oleum into the flask. Caution: Oleum is highly corrosive and fumes violently.

  • Dissolution: Add 10.0 g (106 mmol) of 3-aminopyridine portion-wise over 30 minutes. Maintain internal temperature

    
    . The exotherm will be significant.
    
  • Reaction (The Baking Step): Once addition is complete, replace the ice bath with an oil bath. Heat the mixture to 140–150°C for 8 hours.

    • Mechanistic Note: At this temperature, the kinetically formed N-sulfonate rearranges to the C2-carbon sulfonate.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark syrup carefully onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The sulfonic acid typically exists as a zwitterion and is less soluble in cold water than the starting material. Adjust the pH to ~3.5–4.0 (the isoelectric point) using solid

    
     or 50% NaOH solution.
    
  • Filtration: A precipitate will form.[2] Cool to 4°C overnight to maximize yield. Filter the solid, wash with minimal ice-cold water, then acetone.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 60–75%

    • Appearance: Off-white to beige powder.

Part 2: Esterification to Ethyl 3-aminopyridine-2-sulfonate

Direct Fisher esterification (acid + alcohol) is ineffective for sulfonic acids. We proceed via the sulfonyl chloride. To prevent the amino group from reacting with the sulfonyl chloride (forming a sulfonamide polymer), we rely on protonation to deactivate the amine nucleophile during the chloride formation.

Reagents:

  • 3-Aminopyridine-2-sulfonic acid (from Part 1)[3][4][5]

  • Thionyl Chloride (

    
    )
    
  • N,N-Dimethylformamide (DMF) - Catalyst

  • Absolute Ethanol

  • Triethylamine (

    
    )[6]
    
  • Dichloromethane (DCM)

Procedure:

  • Chlorination: In a 100 mL round-bottom flask, suspend 5.0 g (28.7 mmol) of the dry sulfonic acid in 30 mL of Thionyl Chloride .

  • Catalysis: Add 3 drops of dry DMF.

  • Reflux: Heat to reflux (76°C) for 3–4 hours. The solid should dissolve, and gas evolution (

    
    , 
    
    
    
    ) will cease.
    • Checkpoint: The formation of 3-aminopyridine-2-sulfonyl chloride is indicated by the solution becoming clear. The amine is protonated as the HCl salt, preventing self-reaction.

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator) to yield a yellow/orange semi-solid residue. Do not expose to humid air.
    
  • Esterification: Re-dissolve the residue in 50 mL of dry DCM . Cool to 0°C in an ice bath.

  • Addition: Add 10 mL of Absolute Ethanol . Then, add 8.0 mL (2 eq) of Triethylamine dropwise over 20 minutes.

    • Critical Control: The base neutralizes the HCl, liberating the amine. Keep cold to favor attack of ethanol on the sulfonyl chloride over the amine attacking another sulfonyl chloride molecule.

  • Workup: Stir at room temperature for 2 hours. Quench with water (50 mL). Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine organic layers, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity > 95%HPLC (254 nm)
Identity Consistent with structure1H-NMR, MS

Diagnostic NMR Signals (DMSO-d6):

  • Aromatic Region: Three distinct protons for the pyridine ring. The C2-substitution pattern usually shows a doublet of doublets for the C4 and C6 protons, and a triplet-like signal for C5.

  • Ethyl Group: A quartet at

    
     ppm (
    
    
    
    ) and a triplet at
    
    
    ppm (
    
    
    ).
  • Amine: Broad singlet at

    
     ppm (exchangeable with 
    
    
    
    ).

Safety & Hazards (HSE)

  • Oleum: Causes severe skin burns and eye damage. Reacts violently with water. Use a face shield and heavy neoprene gloves.

  • Thionyl Chloride: Toxic by inhalation. Releases HCl and SO2. Perform all operations in a functioning fume hood.

  • Reaction Profile: The sulfonation quench is highly exothermic. Add acid to ice slowly.

References

  • Weissberger, A., & Klingsberg, E. (1960). Pyridine and Its Derivatives, Part 3. Interscience Publishers.
  • Target Compound Data: Ethyl 3-aminopyridine-2-sulfonate (CAS 2060045-47-6).[3][7] ChemSrc. Retrieved from [Link][4][7]

  • Karaman, R., et al. (2008). "Prodrugs of aza-nucleosides." Chemical Biology & Drug Design.

Sources

Analytical methods for quantifying Ethyl 3-aminopyridine-2-sulfonate

[1]

Validation & Stability (Self-Validating System)

To ensure the method is "self-validating" (trustworthy), perform the following Stress Test before routine use:

  • Acid Hydrolysis Check:

    • Mix analyte with 0.1N HCl.[1] Incubate at 40°C for 2 hours.

    • Result: You must see the disappearance of the main peak (RT ~8 min) and the appearance of an earlier eluting peak (Sulfonic acid, RT ~2-3 min).[1]

    • Why? This confirms your method is "stability-indicating" and can detect the breakdown of the reactive ester.[1]

  • Specificity Check:

    • Inject "Blank" (Diluent only).[1]

    • Inject "Matrix" (The API synthesis mixture without the sulfonate).[1]

    • Ensure no interference at the retention time of the Ethyl 3-aminopyridine-2-sulfonate.[1]

References & Authority

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[1][1]

    • Relevance: Establishes the regulatory requirement for controlling sulfonate esters (GTIs).

  • Elder, D. P., et al. (2010).[1] "Regulating Genotoxic Impurities." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Discusses the chemistry of sulfonate esters as alkylating agents.

  • Dolan, J. W. (2002).[1] "The Separation of Basic Compounds." LCGC North America.[1]

    • Relevance: Authoritative source on handling peak tailing for amines/pyridines using low pH buffers.

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques.

    • Relevance: Standards for system suitability (tailing factors, resolution).

Troubleshooting & Optimization

Preventing N-sulfonation of 3-aminopyridine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers encountering specificity issues during the functionalization of 3-aminopyridine.

Topic: Preventing N-Sulfonation & Controlling Regioselectivity

Doc ID: AP-SULF-03 | Status: Active | Last Updated: 2026-02-23[1]

Diagnostic & Strategy Selector

Before modifying your protocol, you must identify your specific synthesis goal. The "prevention" of N-sulfonation requires different strategies depending on whether you are targeting the ring (C-sulfonation) or an external nucleophile.[1]

Which scenario matches your problem?
ScenarioSymptom/ObservationRoot CauseRecommended Strategy
A. Ring Sulfonation You are using Oleum/H₂SO₄ to add -SO₃H to the ring, but isolating the sulfamic acid (N-SO₃H) or low yield.[1]Kinetic Trapping: The amine reacts faster than the ring. The N-sulfonate is the kinetic product.The "Push-Through" Method: You cannot prevent the intermediate; you must force its rearrangement via thermodynamics (Heat).[1]
B. Derivatization You are using a sulfonyl chloride (R-SO₂Cl) to react with a different group, but the amine reacts.Nucleophilic Competition: The exocyclic amine is a potent nucleophile.The "Shielding" Method: You must apply a Protective Group (PG) strategy (Boc/Acetyl).
C. Acid Sensitivity You see black tar/decomposition when using Oleum.Oxidative Degradation: The pyridine ring is sensitive to oxidation at high temps in strong acid.Catalytic Moderation: Use Hg(II) catalysts (historical) or switch to SO₃-Pyridine complexes .

The "Push-Through" Strategy (Ring Sulfonation)

Context: When sulfonating 3-aminopyridine with oleum, the exocyclic nitrogen is sulfonated first to form 3-pyridylsulfamic acid.[1] Many researchers mistake this for a failed reaction or an impurity. To get the C-sulfonate (usually 3-aminopyridine-2-sulfonic acid), you must drive the Bamberger-type rearrangement .[1]

The Mechanism (Visualized)

ReactionPathway Start 3-Aminopyridine (Free Base) Inter N-Sulfonate (Sulfamic Acid) [Kinetic Product] Start->Inter Oleum, < 100°C (Fast, Reversible) Inter->Start Hydrolysis (Aq. Workup) Final C-Sulfonate (2-Sulfonic Acid) [Thermodynamic Product] Inter->Final 170-180°C (Rearrangement)

Caption: The sulfonation pathway involves an initial kinetic attack on the amine (N-sulfonation), followed by a thermal rearrangement to the thermodynamic C-sulfonated product.[1][2]

Troubleshooting Protocol: High-Temperature Rearrangement

Objective: Convert 3-aminopyridine to 3-aminopyridine-2-sulfonic acid while bypassing the stable N-sulfonate.

Step-by-Step Guide:

  • Dissolution (Exothermic): Slowly add 3-aminopyridine to 20% Oleum at 0°C.

    • Note: The amine will protonate and/or N-sulfonate immediately.[1]

  • The Thermal Ramp: Heat the mixture to 170°C - 180°C .

    • Critical Check: If you stop at 100°C–130°C, you will isolate the sulfamic acid (N-SO₃H).[1] You must reach the rearrangement threshold.

  • Duration: Maintain temperature for 4–8 hours.

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[2][3]

    • Pour onto crushed ice (Caution: violent exotherm).

    • Neutralize with Na₂CO₃ or NH₄OH to pH 3.5–4.0 (the isoelectric point of the zwitterion).

    • The product will precipitate as a white/off-white solid.[1]

FAQ for this Protocol:

  • Q: Why is my yield low?

    • A: You likely didn't heat it high enough or long enough to effect the rearrangement. N-sulfonates hydrolyze back to the starting material during aqueous workup if they haven't rearranged.[1]

  • Q: Can I use Chlorosulfonic acid (ClSO₃H)?

    • A: Yes, but it favors the sulfonyl chloride. If you want the sulfonic acid, Oleum is preferred for the rearrangement thermodynamics.

The "Shielding" Strategy (Protection)

Context: If you are using reagents (like sulfonyl chlorides, alkyl halides) that would react with the amine, you must "mask" the amine to prevent N-sulfonation/alkylation.

Protection Group Comparison Matrix
Protecting GroupStability (Acid/Base)Installation DifficultyRemoval ConditionsSuitability for Sulfonation
Acetyl (Ac) Stable to weak acid; hydrolyzes in strong base.[1]Easy (Ac₂O/Pyridine)Reflux in dil. HCl or NaOHHigh. Survives mild sulfonation conditions.
Boc (t-Butoxycarbonyl) Unstable in Acid. Easy (Boc₂O/Base)TFA / HClLow. Will deprotect immediately in Oleum.[1]
Pivaloyl (Piv) Very Stable.Moderate (PivCl)Strong Acid/Base + HeatHigh. Good for directing ortho-lithiation.[1]
Protocol: Acetylation to Prevent N-Sulfonation

Objective: Synthesize N-(3-pyridyl)acetamide to block the amine nucleophile.

  • Reagents: 3-Aminopyridine (1 eq), Acetic Anhydride (1.1 eq), DCM (Solvent), Et₃N (1.2 eq).

  • Procedure:

    • Dissolve 3-aminopyridine in DCM at 0°C.

    • Add Et₃N, followed by dropwise addition of Ac₂O.

    • Stir at RT for 2 hours.

    • Wash with NaHCO₃ (sat) to remove acetic acid.

  • Validation:

    • TLC: Check for disappearance of the polar amine spot.

    • NMR: Look for the singlet methyl peak (~2.1 ppm).

  • Subsequent Reaction: You can now subject this protected species to sulfonyl chlorides or other electrophiles. The amide nitrogen is significantly less nucleophilic than the free amine.[4]

Advanced Troubleshooting (FAQs)

Q1: Why does the reaction turn black/tarry?

Tech Analysis: Pyridines are electron-deficient but can undergo oxidative degradation in hot oleum, especially if impurities are present. Solution:

  • Ensure your glassware is free of acetone/organic solvents before adding oleum.

  • Add a catalytic amount of Mercury(II) sulfate (HgSO₄) (approx 1%) if your safety protocols permit. This catalyzes the sulfonation at lower temperatures (150°C), reducing charring.

  • Alternatively, use Sulfur Trioxide-Pyridine complex (Py-SO₃) in a sealed tube at 160°C for a cleaner, albeit slower, reaction.[1]

Q2: Can I direct sulfonation to the 6-position instead of the 2-position?

Tech Analysis: The 3-amino group is an ortho/para director.[1]

  • 2-position (Ortho): Favored by direct sulfonation/rearrangement.[1]

  • 6-position (Para): Difficult to access directly with the free amine.[1] Solution: You must use the "Blocking" Strategy .

  • Protect the amine (Acetyl).

  • Block the 2-position (e.g., via halogenation or lithiation strategies, though complex).

  • Better Route: Start with 2-chloro-3-aminopyridine if 6-functionalization is required, as the chlorine blocks the ortho site.[1]

Q3: How do I distinguish between the N-sulfonate and C-sulfonate?

Tech Analysis:

  • N-Sulfonate (Sulfamic acid): Unstable in hot water.[1] In ¹H NMR (DMSO-d6), the ring protons will shift slightly downfield, but the NH proton will be very broad or invisible due to exchange.

  • C-Sulfonate (Sulfonic acid): Stable.[1] In ¹H NMR, you will see a distinct loss of one ring proton (integration changes from 4H to 3H). The coupling constants will confirm the substitution pattern (e.g., loss of the proton at C2).

References

  • Org. Synth. 1950, 30, 3. 3-Aminopyridine synthesis and general reactivity.Link[1]

  • J. Chem. Soc., Perkin Trans. Rearrangement of pyridylsulfamic acids. (Classic mechanistic grounding on the N-to-C migration).[1]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1] (For Acetyl/Boc stability data).

  • Journal of Heterocyclic Chemistry.Sulfonation of Aminopyridines: Kinetics and Thermodynamics.
  • PubChem Patent EP-0428831-A1. Process of preparation of pyridine-3-sulfonic acids.[1][5]Link[1]

Disclaimer: This guide involves the use of strong acids (Oleum) and high temperatures. All protocols should be performed in a fume hood with appropriate PPE. Consult your facility's EHS guidelines before proceeding.

Sources

Challenges in the regioselective synthesis of 3-amino-2-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming Regioselectivity & Reactivity Barriers in C3-Amination

Introduction: The C3 Conundrum

Welcome to the technical support hub for pyridine functionalization. You are likely here because the 3-amino-2-substituted pyridine scaffold is a critical pharmacophore (common in kinase inhibitors like MAPK and PI3K), yet it remains synthetically "buggy."

The Core Conflict: Pyridine is electron-deficient.[1][2]

  • Electrophilic Aromatic Substitution (SEAr) favors C3 but requires harsh conditions incompatible with complex 2-substituents.

  • Nucleophilic Aromatic Substitution (SNAr) strongly favors C2 and C4, leaving C3 inaccessible.

  • Metalation (Lithiation) often triggers the "Halogen Dance," scrambling your regiochemistry.[3]

This guide treats these chemical challenges as "system errors" with specific diagnostic steps and patches.

Module 1: Cross-Coupling Troubleshooting (The Halogen Route)

User Scenario: You have a 2-substituted-3-halopyridine and are attempting Buchwald-Hartwig amination, but conversion is stalled (<10%).

Diagnostic: Why is C3-Halide Coupling Failing?

The C3 position acts like a deactivated aryl chloride. The nitrogen lone pair at C1 inductively withdraws electron density, but unlike C2/C4, C3 cannot stabilize the negative charge in the transition state via resonance. Furthermore, a substituent at C2 introduces ortho-steric hindrance , preventing the palladium oxidative addition.

Troubleshooting Protocol (Ticket #401)
ParameterStandard Setting (Fail)Optimized Setting (Pass)Technical Rationale
Catalyst Pd(OAc)₂ / PPh₃Pd-G3/G4 Palladacycles (e.g., BrettPhos Pd G4)Standard Pd(0) sources aggregate. Pre-catalysts (G3/G4) ensure rapid, monolithic formation of the active L-Pd(0) species.
Ligand BINAP / XantphosBrettPhos or RuPhos Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the electron-poor C-Cl bond and prevent catalyst poisoning by the pyridine nitrogen.
Base K₂CO₃ / Cs₂CO₃LiHMDS or NaOtBu Weak bases fail to deprotonate the amine/amide. LiHMDS is soluble and non-nucleophilic, preventing SNAr side reactions at C2.
Solvent DMF / DMSOt-Amyl Alcohol or Dioxane Polar aprotic solvents (DMF) can coordinate to Pd, shutting down the cycle. t-Amyl alcohol promotes the solubility of the base.
Visual Guide: Buchwald Decision Matrix

Buchwald_Troubleshooting Start Start: 3-Halo-2-Subst-Pyridine + Amine + Pd Cat Check1 Is Conversion < 10%? Start->Check1 Check2 Is Dehalogenation Observed? Check1->Check2 No (Wrong Product) Sol1 Switch to Pd-G4-BrettPhos Increase Temp to 100°C Check1->Sol1 Yes (Stalled) Sol2 Switch Solvent to t-Amyl Alcohol Use LiHMDS Check2->Sol2 Yes (H-Transfer) Sol3 Check for 'Halogen Dance' (Isomer scrambling) Check2->Sol3 No (Regio-isomer) caption Figure 1: Decision matrix for rescuing stalled C3-aminations.

Module 2: The "Halogen Dance" Phenomenon

User Scenario: You attempted to lithiate 3-bromo-2-fluoropyridine to trap with an electrophile (e.g., azide or amine source), but the product is substituted at C4.

Root Cause Analysis

This is a feature, not a bug, of pyridine thermodynamics.

  • Kinetic Control: Lithiation occurs at C3 (halogen-lithium exchange).

  • Thermodynamic Control: The C4 proton is often more acidic due to inductive effects. The C3-lithio species deprotonates C4, causing the halogen to migrate to C4 and the lithium to C3.[3] This is the Base-Catalyzed Halogen Dance .

Prevention Protocol (Ticket #402)
  • Avoid: Slow addition of electrophiles.

  • Fix: Use "In-Situ Trapping" or Continuous Flow .

    • Method: Mix the electrophile (e.g., iodine, or ZnCl2 for Negishi) with the substrate before adding the base (LDA/LiTMP).

    • Why: The lithiated species is trapped immediately upon formation, faster than the rate of migration (dance).

Module 3: Rearrangement Strategies (The Carboxylic Acid Route)

User Scenario: You are avoiding metal catalysis and starting from 2-substituted-nicotinic acid. You tried the Hofmann rearrangement, but yields are low due to hydrolysis.

Recommended Patch: The Curtius Rearrangement

The Curtius rearrangement (Acid → Acyl Azide → Isocyanate → Amine) is superior for pyridines because it avoids the strongly basic, aqueous conditions of the Hofmann degradation which can hydrolyze the 2-substituent (especially if it's a halide).

Step-by-Step Protocol: One-Pot Curtius Using DPPA

Reagents:

  • Substrate: 2-substituted-nicotinic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: t-Butanol (excess, acts as trapping agent)

Workflow:

  • Activation: Dissolve acid in dry t-Butanol. Add TEA.

  • Azidation: Add DPPA dropwise at 0°C. Stir for 1h at RT.

    • Checkpoint: Monitor TLC for disappearance of acid.

  • Rearrangement: Heat to reflux (80-90°C) for 3-12h.

    • Mechanism:[3][4][5][6][7][8] The acyl azide loses N₂ to form the isocyanate, which is immediately trapped by t-Butanol to form the Boc-protected amine .

  • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) to reveal the free 3-amino-2-substituted pyridine.

Common Error Code: Urea Formation

  • Symptom:[5][7][9][10][11][12][13] Insoluble white precipitate.

  • Cause: Moisture in the solvent hydrolyzes the isocyanate to an amine, which then attacks another isocyanate molecule.

  • Fix: Use strictly anhydrous t-Butanol and molecular sieves.

Module 4: Advanced C-H Functionalization (Zincke Imines)

User Scenario: You have no functional handles (H at C3) and standard C-H activation fails due to C2/C4 bias.

The "Zincke" Workaround

Recent breakthroughs (2022-2024) utilize Zincke imines (activated pyridinium salts) to break the aromaticity, allowing radical attack at C3.

Mechanism Visualization

Zincke_Mechanism Step1 Pyridine (Start) Step2 Zincke Salt (Activated N+) Step1->Step2 DNP-Cl Step3 Ring Opening (Acyclic Imine) Step2->Step3 Amine Step4 Radical C3 Attack (Regioselective) Step3->Step4 Radical Source Step5 Ring Closing (3-Amino Product) Step4->Step5 Condensation caption Figure 2: The Zincke Imine pathway for breaking C2/C4 selectivity rules.

References & Validated Sources

  • Buchwald-Hartwig Optimization for Pyridines:

    • Title: "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines"

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

    • Context: Defines the necessity of bulky biaryl phosphine ligands (BrettPhos) for hindered/electron-poor substrates.

    • URL:[Link]

  • The Halogen Dance Mechanism:

    • Title: "Halogen Dance Reactions—A Review"

    • Source: Schnürch, M., et al. (2007). Chemical Society Reviews.

    • Context: Detailed thermodynamics of the base-catalyzed migration on pyridine rings.

    • URL:[Link]

  • Curtius Rearrangement with DPPA:

    • Title: "Diphenylphosphoryl azide.[5][10] A new convenient reagent for a modified Curtius reaction"

    • Source: Shioiri, T., et al. (1972). Journal of the American Chemical Society.

    • Context: The foundational protocol for converting carboxylic acids to amines using DPPA.

    • URL:[Link]

  • Zincke Imine C3-Functionalization:

    • Title: "Halogenation of the 3-position of pyridines through Zincke imine intermediates"

    • Source: Webb, E. W., et al. (2022). Science.

    • Context: Modern radical approach to bypassing C2/C4 selectivity rules.

    • URL:[Link]

Sources

Troubleshooting low conversion rates in aminopyridine esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Esterification

Welcome to the technical support center for aminopyridine esterification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates for this critical transformation. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in these reactions. Our approach is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Section 1: Foundational Troubleshooting: The Usual Suspects

This section addresses the most common and easily rectified issues that can lead to low conversion rates. Before delving into complex mechanistic problems, it's crucial to ensure the fundamentals are sound.

Q1: My esterification reaction has stalled or shows very low conversion. What are the first things I should check?

When an aminopyridine esterification fails, begin with a systematic check of your reagents and setup. Often, the root cause is not the reaction chemistry itself, but a flaw in the foundational components.

  • Reagent Purity and Stoichiometry:

    • Water Content: The most common culprit is moisture. Esterification reactions, particularly those using coupling agents like dicyclohexylcarbodiimide (DCC), are highly sensitive to water. Water will react with the activated carboxylic acid intermediate faster than the alcohol, quenching the reaction. Ensure all reagents are anhydrous and solvents are freshly dried over molecular sieves.

    • Purity of Starting Materials: Verify the purity of your aminopyridine, carboxylic acid, and any catalysts via NMR or LC-MS. Impurities can interfere with the reaction.

    • Accurate Stoichiometry: Double-check your calculations and the masses of all reagents. An incorrect molar ratio is a simple but frequent error.

  • Inert Atmosphere:

    • Ensure your reaction is conducted under a truly inert atmosphere (Nitrogen or Argon). Oxygen can sometimes lead to degradation of sensitive substrates or reagents. A simple yet effective method is to flame-dry your glassware under vacuum and backfill with inert gas multiple times.

  • Reaction Temperature:

    • While many esterifications proceed at room temperature, some, especially with hindered substrates, may require gentle heating to overcome the activation energy.[1][2] Conversely, excessive heat can promote side reactions or decomposition. If your standard procedure is at room temperature, consider a trial run at a modestly elevated temperature (e.g., 40-50 °C).

Q2: I suspect my reagents are the problem. How can I definitively test them?
  • Moisture Test: For solvents, a quick test is to add a small amount of sodium metal. Vigorous bubbling indicates significant water content. For a more quantitative measure, Karl Fischer titration is the gold standard.

  • Control Reaction: Run a control reaction with known, reliable starting materials that have previously worked for a similar esterification in your lab. If this control reaction also fails, the issue is likely with a common reagent like the solvent or coupling agent. If it succeeds, the problem lies with your specific aminopyridine or carboxylic acid.

  • Re-purification: If you suspect your starting materials are impure, re-purify them. Recrystallization for solids or distillation for liquids can remove critical impurities.

Section 2: Reaction Parameter Optimization

If the foundational checks do not resolve the issue, the next step is to systematically optimize the core reaction parameters. The choice of coupling agent, catalyst, and solvent can have a profound impact on the outcome.

Q3: How do I choose the right coupling agent and catalyst? My standard DCC/DMAP protocol is failing.

The Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) system is a workhorse for esterification, but it's not universally effective, especially with challenging substrates.[3][4] DMAP acts as a nucleophilic catalyst, accelerating the acylation of the alcohol.[5]

  • Mechanism of Action: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then attacked by the alcohol to form the ester, regenerating DMAP.[3]

  • When DCC/DMAP Fails:

    • Steric Hindrance: If either your carboxylic acid or aminopyridine alcohol is sterically bulky, the DCC/DMAP system may be too slow, allowing side reactions to dominate.[1][6] As steric hindrance increases, the rate of esterification generally decreases.[6]

    • Low Nucleophilicity: If the hydroxyl group of your aminopyridine is a poor nucleophile (e.g., due to electron-withdrawing groups), the reaction can be sluggish.

  • Alternative Coupling Systems: When facing these challenges, consider more potent coupling reagents.

Coupling ReagentAcronymKey AdvantagesConsiderations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble byproducts, ideal for easier workup.Often used with an additive like HOBt.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient, rapid reactions, effective for hindered substrates.More expensive; can cause racemization in chiral substrates if not used carefully.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPExcellent for hindered systems and reduces racemization.Byproducts can sometimes complicate purification.
2-Chloro-1,3-dimethylimidazolinium chlorideDMCCost-effective and highly reactive dehydrating agent with water-soluble byproducts.[7]Sensitive to moisture.

Recommendation: For a sterically hindered aminopyridine, switching from DCC/DMAP to HATU with a non-nucleophilic base like diisopropylethylamine (DIPEA) is a common and effective strategy.[8]

Q4: My starting materials are sterically hindered. How can I improve the conversion rate?

Steric hindrance dramatically slows the rate of esterification by impeding the approach of the nucleophilic alcohol to the activated carboxylic acid.[6][9]

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for decomposition.

  • Use a More Powerful Catalyst System: As mentioned, moving to a more reactive coupling agent like HATU or PyBOP is often necessary. These reagents generate more reactive activated esters.

  • Change the Catalyst: In some cases, specialized catalysts can be effective. For example, diphenylammonium triflate (DPAT) has been shown to be effective for some sterically hindered esterifications.[10]

  • Increase Reaction Time: Hindered reactions are inherently slow. It may be necessary to run the reaction for 24-48 hours. Monitor progress by TLC or LC-MS to determine when the reaction has truly stalled.

Section 3: Mechanistic Failures & Side Reactions

A critical challenge in aminopyridine chemistry is the presence of multiple nucleophilic sites. The pyridine ring nitrogen and the exocyclic amino group can both react with the activated carboxylic acid, leading to undesired side products.

Q5: I'm observing significant side product formation, specifically N-acylation. How can I favor O-acylation?

This is the most common mechanistic pitfall in aminopyridine esterification. The pyridine nitrogen can be acylated to form an acylpyridinium salt, and if your molecule contains a primary or secondary amine, that site can also be acylated. The desired reaction is O-acylation of the hydroxyl group.

The key to selectivity lies in understanding the reaction conditions. Research has shown that chemoselectivity can often be controlled.[11]

  • Catalyst-Free Conditions (Favor N-acylation): In the absence of a nucleophilic catalyst like DMAP, the intrinsic nucleophilicity of the starting materials dictates the reaction outcome. Amino groups are generally more nucleophilic than hydroxyl groups, leading to preferential N-acylation.[11]

  • DMAP-Catalyzed Conditions (Favor O-acylation): The addition of DMAP dramatically shifts the selectivity. DMAP acts as an acyl transfer catalyst, specifically accelerating the acylation of alcohols.[5][11] This catalytic cycle outcompetes the direct background reaction of N-acylation.

Troubleshooting Workflow for N- vs. O-Acylation

G start Low Yield & Side Products Observed check_side_product Identify Side Product by MS/NMR. Is it N-acylated? start->check_side_product is_N_acylated Yes, N-acylation is dominant. check_side_product->is_N_acylated Yes not_N_acylated No, other side products. check_side_product->not_N_acylated No check_dmap Is DMAP (or similar catalyst) present in your reaction? is_N_acylated->check_dmap other_issues Refer to Foundational Troubleshooting (Sec 1) or Parameter Optimization (Sec 2). not_N_acylated->other_issues add_dmap ACTION: Add 0.1-0.2 eq. DMAP. This selectively catalyzes O-acylation. check_dmap->add_dmap No dmap_present ACTION: Ensure DMAP is pure and active. Consider increasing stoichiometry slightly. Lower temperature to slow background N-acylation. check_dmap->dmap_present Yes

Caption: Troubleshooting workflow for competing N- vs. O-acylation.

Section 4: Advanced Protocols & Workflows

Protocol 1: Small-Scale Screening for Optimal Coupling Agent

This protocol is designed to efficiently test several coupling agents in parallel to identify the most effective one for your specific substrates.

Materials:

  • Your aminopyridine (Substrate A)

  • Your carboxylic acid (Substrate B)

  • Coupling Agents to test: DCC, EDC, HATU

  • Catalyst: DMAP

  • Base: DIPEA (for HATU)

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Small reaction vials (e.g., 2 mL HPLC vials) with stir bars

Procedure:

  • Stock Solutions: Prepare stock solutions of Substrate A, Substrate B, DMAP, and DIPEA in your chosen anhydrous solvent to minimize weighing errors.

  • Reaction Setup: In separate, labeled, flame-dried vials under an inert atmosphere, add the following:

    • Vial 1 (DCC/DMAP): Substrate A (1.0 eq), Substrate B (1.2 eq), DMAP (0.1 eq).

    • Vial 2 (EDC/DMAP): Substrate A (1.0 eq), Substrate B (1.2 eq), DMAP (0.1 eq).

    • Vial 3 (HATU/DIPEA): Substrate A (1.0 eq), Substrate B (1.2 eq), DIPEA (2.0 eq).

  • Initiation: To each vial, add the solid coupling agent:

    • Vial 1: Add DCC (1.2 eq).

    • Vial 2: Add EDC (1.2 eq).

    • Vial 3: Add HATU (1.2 eq).

  • Reaction: Stir all vials at room temperature.

  • Monitoring: After 4, 8, and 24 hours, take a small aliquot from each reaction, quench with a drop of water, dilute, and analyze by LC-MS or TLC to determine the relative conversion to the desired product.

  • Analysis: Compare the results to identify the condition that provides the highest conversion rate with the fewest side products. This condition should then be used for the larger-scale reaction.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use an acid catalyst like sulfuric acid (Fischer Esterification)? A: Generally, no. The basic nitrogen of the pyridine ring will be protonated by strong acids, deactivating it and preventing the reaction. Coupling-agent-mediated esterification is the standard and more reliable method for these substrates.

Q: My reaction is clean but the conversion stops at ~50%. What does this suggest? A: This often points to an equilibrium being reached or a stoichiometric issue.[12] First, re-verify the purity and exact molar masses of your reagents. Second, it could be that a byproduct is inhibiting the reaction. If using DCC, the dicyclohexylurea (DCU) byproduct can sometimes coat the reagents. Ensure vigorous stirring. Finally, consider methods to drive the reaction forward, such as using a larger excess of one reagent (typically the less expensive one).

Q: What is the best solvent for aminopyridine esterification? A: Aprotic, non-nucleophilic solvents are preferred. Dichloromethane (DCM) is a common first choice due to its inertness and ease of removal. For less soluble substrates, Dimethylformamide (DMF) or Acetonitrile (MeCN) can be used, but they must be rigorously dried.

References

  • askIITians. (2025, September 1). Give the relationship between the steric hindrance and the rate of esterification?
  • Springer Professional. (2025, February 1). Impact of steric hindrance in levulinic acid esterification to levulinate esters: kinetic and thermodynamic studies.
  • ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • ResearchGate. (n.d.). Optimization of reaction conditions a,i.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • National Center for Biotechnology Information. (n.d.). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Acylation of Nucleosides.
  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Center for Biotechnology Information. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • ACS Publications. (n.d.). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis.
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • BenchChem. (2025). Troubleshooting low conversion rates in Fischer esterification.
  • Journal of Engineering Science and Technology. (2017, October 11). ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS.
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism.
  • ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Pundit. (2020, November 2).
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2024, April 18).
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • Brainly.in. (2021, August 29).
  • ResearchGate. (2025, August 7). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters.
  • Lancashire Online Knowledge. (2014, April 2).
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminopyridines: Profiling Ethyl 3-aminopyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of aminopyridine isomers, with a forward-looking perspective on the potential profile of the novel compound, Ethyl 3-aminopyridine-2-sulfonate. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with reasoned scientific postulation to guide future research and development.

Introduction: The Versatile Aminopyridine Scaffold

The aminopyridine framework, a pyridine ring bearing an amino group, is a cornerstone in medicinal chemistry.[1] The position of the amino substituent (ortho, meta, or para) dramatically influences the molecule's electronic properties, basicity, and spatial arrangement, leading to a diverse spectrum of biological activities.[1] Derivatives of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine are integral to numerous approved drugs and clinical candidates, demonstrating activities ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory.[2][3][4]

This guide will first explore the well-documented biological profiles of the three core aminopyridine isomers. Subsequently, we will leverage this foundational knowledge to hypothesize the biological potential of Ethyl 3-aminopyridine-2-sulfonate, a compound for which, to our knowledge, no public data currently exists. We will then propose a comprehensive experimental workflow to elucidate its activity and establish a direct comparison with its parent isomers.

The Established Landscape: A Comparative Overview of 2-, 3-, and 4-Aminopyridine

The biological effects of the parent aminopyridines are distinct, a direct consequence of the amino group's placement on the pyridine ring. This structural variation dictates their interaction with biological targets.

Table 1: Comparative Biological Activities of Aminopyridine Isomers

Feature2-Aminopyridine3-Aminopyridine4-Aminopyridine
Primary Biological Role Pharmacophore in diverse drugs[2][4]Intermediate for pharmaceuticals and agrochemicals[1]Potassium channel blocker, Neurological agent[5][6][7]
Key Activities Antitumor, anti-inflammatory, antimicrobial, antiviral, anti-Alzheimer's[2][4]Neuroprotective, cognitive enhancement, potential enzyme inhibition[8]Enhancement of neurotransmission, symptomatic treatment for Multiple Sclerosis[5][7]
Known Mechanism of Action Varies widely with derivatization (e.g., enzyme inhibition, receptor antagonism)[2][4][9]Enhances synaptic transmission, derivatives can inhibit enzymes like NAMPT[8]Blocks voltage-gated potassium (Kv) channels, prolonging action potentials[6][7][10]
Clinical Significance Precursor to drugs like Piroxicam (anti-inflammatory) and Sulfapyridine (antibacterial)[1][2]Building block for various therapeutic agents[1][8]Active ingredient in Dalfampridine (Ampyra®) for MS[5][6]
4-Aminopyridine (4-AP): The Potassium Channel Modulator

4-AP is the most extensively studied of the isomers, with a well-defined mechanism of action and clinical application.[5][6] Its primary therapeutic effect stems from its ability to block voltage-gated potassium channels in demyelinated axons.[7][10] This blockade prolongs the action potential, allowing for more effective signal propagation and enhanced neurotransmitter release at the synapse.[6][11] This has made it a valuable symptomatic treatment for improving motor function in patients with multiple sclerosis.[5][7] Beyond this primary role, research suggests potential neuroprotective and immunomodulatory effects.[7]

Figure 1: Mechanism of 4-Aminopyridine on Demyelinated Axons.
3-Aminopyridine (3-AP): A Scaffold for Neuroactive and Enzymatic Agents

3-Aminopyridine is recognized for its potential neuroprotective effects and its role in enhancing synaptic transmission.[8] While not as well-characterized as 4-AP, it serves as a crucial building block for more complex pharmaceuticals.[1] For instance, certain derivatives of 3-aminopyridine have demonstrated potent inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer and inflammatory diseases.[8]

2-Aminopyridine (2-AP): A Privileged Pharmacophore

The 2-aminopyridine moiety is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[2][4] Its presence is noted in a wide array of approved drugs, including the anti-inflammatory drug Piroxicam and the antibacterial agent Sulfapyridine.[1][2] The versatility of 2-AP arises from its unique electronic and steric properties, which allow for diverse chemical modifications leading to compounds with activities spanning from antitumor to anti-Alzheimer's.[2][4]

Profiling the Unknown: Ethyl 3-aminopyridine-2-sulfonate

Given the absence of published data, we must infer the potential biological activities of Ethyl 3-aminopyridine-2-sulfonate based on its structural features:

  • 3-Aminopyridine Core: This suggests a potential for neuroprotective or enzyme-inhibitory activities, similar to other 3-AP derivatives.[8]

  • Ethyl Sulfonate Group at the 2-Position: This is a significant modification. Sulfonate groups are strongly electron-withdrawing and can act as hydrogen bond acceptors. This addition will increase the molecule's polarity and water solubility compared to the parent 3-aminopyridine. This could have profound effects on its pharmacokinetic (ADME) and pharmacodynamic properties. For instance, the sulfonate group could mimic a phosphate or carboxylate group, potentially interacting with ATP-binding sites in kinases or the active sites of other enzymes.

Hypothesized Biological Profile:

  • Enzyme Inhibition: The presence of the sulfonate group makes it a candidate for inhibiting enzymes where electrostatic interactions are critical, such as kinases or sulfotransferases.

  • Altered CNS Penetration: The increased polarity may reduce its ability to cross the blood-brain barrier compared to 3-AP, potentially leading to more peripherally-focused activity.

  • Novel Receptor Interactions: The unique electronic and steric profile may enable it to bind to receptors not typically targeted by simpler aminopyridines.

A Proposed Experimental Framework for Comparative Analysis

To rigorously characterize Ethyl 3-aminopyridine-2-sulfonate and compare it to its parent isomers, a systematic, multi-tiered experimental approach is required. This workflow is designed to be self-validating by including positive and negative controls and by correlating data across different assay types.

Experimental_Workflow cluster_in_vitro Tier 1: In Vitro Screening cluster_mechanistic Tier 2: Mechanistic & Target Validation cluster_in_silico Tier 3: In Silico & SAR Start Test Compounds: Ethyl 3-aminopyridine-2-sulfonate 2-AP, 3-AP, 4-AP Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Start->Cytotoxicity Antimicrobial Antimicrobial/Antifungal Assay (e.g., Broth Microdilution) Start->Antimicrobial Enzyme_Screen Broad Kinase Panel Screen Start->Enzyme_Screen IC50 IC50 Determination for Hits Cytotoxicity->IC50 Enzyme_Screen->IC50 Receptor_Binding Receptor Binding Assays (e.g., Radioligand Displacement) IC50->Receptor_Binding Electrophysiology Electrophysiology (Patch-Clamp for Kv Channels) IC50->Electrophysiology Docking Molecular Docking of Hits IC50->Docking SAR Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR Electrophysiology->SAR Docking->SAR

Figure 2: Proposed Experimental Workflow for Comparative Analysis.
Experimental Protocols

This assay determines a compound's effect on the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-aminopyridine-2-sulfonate, 2-AP, 3-AP, and 4-AP (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

This protocol provides a framework for assessing the inhibitory activity of the test compounds against a specific kinase.

Methodology:

  • Compound Preparation: Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the target kinase, its specific substrate (a peptide or protein), and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.[12]

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control and determine the IC₅₀ value.[12]

This assay measures the affinity of a compound for a specific receptor by competing with a known radiolabeled ligand.[13]

Methodology:

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a constant concentration of a specific radiolabeled ligand (e.g., [³H]-Pirenzepine for muscarinic receptors), and varying concentrations of the unlabeled test compounds.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a microplate scintillation counter.[13]

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Conclusion and Future Directions

The aminopyridine scaffold remains a fertile ground for the discovery of new therapeutic agents. While 4-aminopyridine has a well-defined role as a potassium channel blocker, and 2- and 3-aminopyridines are established as versatile building blocks, the biological landscape of specifically substituted derivatives like Ethyl 3-aminopyridine-2-sulfonate is largely unexplored.

The addition of an ethyl sulfonate group to the 3-aminopyridine core is predicted to significantly alter its physicochemical properties, potentially leading to a novel biological activity profile, likely centered around enzyme inhibition or peripheral targets. The proposed experimental workflow provides a robust and logical path to characterizing this novel compound, directly comparing its efficacy and mechanism of action against the foundational aminopyridine isomers. The insights gained from such studies will not only elucidate the specific properties of Ethyl 3-aminopyridine-2-sulfonate but also contribute to a deeper understanding of the structure-activity relationships that govern this important class of molecules, paving the way for the rational design of future aminopyridine-based therapeutics.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv - European Journal of Physiology.
  • Buy 3-Aminopyridine | 462-08-08 - Smolecule. (2023, November 23). Smolecule.
  • 4 aminopyridine – Knowledge and References. Taylor & Francis Online.
  • Dekin, M. S., & Getting, P. A. (1987). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43)
  • Comparison of the pharmacological actions of some new 4-aminopyridine deriv
  • 4-Aminopyridine. Wikipedia.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). American Journal of Heterocyclic Chemistry.
  • Al-Izki, S., & Zesiewicz, T. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine.
  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed.
  • Marinescu, M. (2017, August 2). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences.
  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PMC.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). American Journal of Heterocyclic Chemistry.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Ben-Abdallah, M., et al. (2021, November 15). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. MDPI.
  • Zhang, Y., et al. (2007, August 13).
  • 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
  • Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. (2023, November 15). Taylor & Francis Online.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024, December 25). ACS Omega.
  • Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. BenchChem.
  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor p
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC.
  • Aminopyridines. EPA.
  • 3-aminopyridine, 462-08-8. The Good Scents Company.
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022, August 1). Bentham Science Publishers.
  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI.
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2024, June 14). PMC.
  • Receptor Binding Assays.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC.
  • 2-Aminopyridine derivatives as potential σ(2) receptor antagonists. (2012, October 15). PubMed.
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists
  • Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. (2024, June 1). Journal of Nuclear Medicine.

Sources

A Comparative Guide to Modern Synthetic Strategies for 3-Amino-2-Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The 3-amino-2-functionalized pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Its unique arrangement of a nucleophilic amino group adjacent to a modifiable position allows for the construction of complex, biologically active molecules, including fused heterocyclic systems like imidazo[1,2-a]pyridines.[3][4] Historically, the synthesis of these vital building blocks has relied on classical methods that often involve harsh reaction conditions, limited substrate scope, and poor functional group tolerance.

This guide provides a comparative analysis of contemporary alternative reagents and methodologies that overcome the limitations of traditional approaches. We will delve into the mechanistic underpinnings of transition-metal-catalyzed cross-couplings, the atom economy of C-H functionalization, and the ingenuity of de novo ring construction strategies, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.

The Limitations of Traditional Synthetic Routes

To appreciate the advancements in pyridine synthesis, it is crucial to understand the challenges posed by classical methods.

  • Hofmann Rearrangement: The synthesis of the parent 3-aminopyridine often starts from nicotinamide via Hofmann degradation.[5][6][7] While effective for the parent compound, this pathway is inherently unsuitable for introducing functionality at the 2-position from the outset.

  • Nucleophilic Aromatic Substitution (SNAr): A common route involves the amination of a 2-halopyridine. To activate the ring for nucleophilic attack, a strong electron-withdrawing group, typically a nitro group at the 3- or 5-position, is required. The subsequent reduction of the nitro group adds steps to the sequence and uses reagents with poor functional group compatibility.[8]

  • Harsh Amination Conditions: Direct amination of 3-bromopyridine requires high temperatures and pressures in the presence of a copper catalyst, limiting its applicability to sensitive substrates.[6]

These limitations have driven the development of more versatile and milder synthetic technologies, which form the core of this guide.

Transition-Metal Catalysis: Precision and Versatility

Transition-metal catalysis has revolutionized the formation of C-N bonds, providing reliable and modular access to 3-amino-2-functionalized pyridines. These methods typically involve coupling a pre-functionalized pyridine (e.g., a dihalopyridine) with an amine or vice-versa.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for aryl C-N bond formation.[9][10] It utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with a wide array of amines under relatively mild conditions.

Mechanistic Insight: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) accelerate the reductive elimination step, which is often rate-limiting.[10][11]

Causality in Experimental Design: The selection of base (e.g., NaOtBu, Cs2CO3, K3PO4) and solvent (e.g., toluene, dioxane) is crucial and substrate-dependent. Stronger bases are often required for less reactive aryl chlorides, while weaker bases may suffice for more reactive aryl bromides and iodides, preventing side reactions.

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_amido L-Pd(II)(Ar)(NHR) pd2_oa->pd2_amido + RNH2, - HX (Base) pd2_amido->pd0 Reductive Elimination Product 3-Amino-Pyridine (Ar-NHR) pd2_amido->Product Product Formation ArX 2-Halo-Pyridine (Ar-X) Amine Amine (RNH2) Base Base CH_Functionalization_Workflow start 3-Aminopyridine Derivative (with Directing Group) step1 Coordination of Metal Catalyst (e.g., [RhCp*Cl2]2) to Directing Group start->step1 step2 C-H Activation / Cyclometalation at C-2 Position step1->step2 step3 Reaction with Coupling Partner (e.g., Alkene, Aryl Halide) step2->step3 step4 Reductive Elimination / Product Formation step3->step4 step5 Catalyst Regeneration (Oxidant often required) step4->step5 Re-entry to cycle end 2-Functionalized-3-Aminopyridine (Directing group may be removed) step4->end step5->step1

Fig. 2: General workflow for directed C-H functionalization.

This approach offers unparalleled access to novel 2-substituted analogs directly from a common 3-aminopyridine precursor, making it highly attractive for library synthesis in drug discovery.

De Novo Synthesis: Constructing the Pyridine Core

An alternative to functionalizing a pre-existing pyridine ring is to construct it from acyclic precursors. These methods allow for the convergent assembly of highly substituted pyridines with defined regiochemistry.

Formal [3+3] Cycloaddition

A powerful strategy involves the formal [3+3] cycloaddition of a three-carbon component, such as an enamine, with another three-carbon unsaturated species like an α,β-unsaturated aldehyde or ketone. [12]This approach enables the rapid construction of complex pyridine scaffolds from simple, readily available starting materials.

Mechanistic Insight: The reaction is often organocatalyzed, for instance by a secondary amine like pyrrolidine. The enamine, formed in situ or pre-formed, acts as the nucleophile, engaging in a cascade of conjugate additions and cyclization/dehydration steps to ultimately form the aromatic pyridine ring.

Causality in Experimental Design: The choice of catalyst and acid co-catalyst (e.g., pyrrolidine hydrochloride) is critical for promoting both the initial conjugate addition and the final dehydration/aromatization steps. The reaction conditions are typically mild, making this method tolerant of a wide range of functional groups. This strategy was notably used in the large-scale synthesis of a key intermediate for the drug sotorasib. [12]

3_plus_3_Cycloaddition cluster_reactants Reactants reactant1 Enamine (C3-N-C2 fragment) intermediate Acyclic Intermediate (via Michael Addition) reactant1->intermediate Michael Addition reactant2 α,β-Unsaturated Carbonyl (C4-C5-C6 fragment) cyclized Dihydropyridine Intermediate (via Intramolecular Condensation) intermediate->cyclized Cyclization product { 3-Amino-2-Functionalized Pyridine | (via Dehydration/Aromatization)} cyclized->product Aromatization

Fig. 3: Conceptual pathway for [3+3] pyridine synthesis.
MethodologyKey ReagentsTypical ConditionsAdvantagesLimitations
C-H Functionalization [RhCp*Cl2]2, AgSbF6, Cu(OAc)2DCE, 120 °CHigh atom economy, late-stage functionalization, novel scaffolds. [13][14]Requires directing group, catalyst cost, oxidant needed.
[3+3] Cycloaddition Enamine, Enone, Pyrrolidine·HClMeCN, FeCl3, 60 °CConvergent, builds complexity quickly, mild conditions, scalable. [12]Substrate scope can be limited by enamine/enone stability.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,3-Dichloropyridine

This protocol is a representative procedure for introducing an amino group at the 3-position.

  • To a dry, nitrogen-flushed Schlenk tube, add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube and evacuate and backfill with nitrogen three times.

  • Add benzylamine (1.2 mmol, 1.2 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-(benzylamino)-2-chloropyridine.

Protocol 2: De Novo [3+3] Synthesis of a Trisubstituted Pyridine

Adapted from a procedure for a sotorasib intermediate.[12]

  • To a round-bottom flask, add isobutyraldehyde (10.0 mmol, 1.0 equiv), malononitrile (10.0 mmol, 1.0 equiv), and pyrrolidine (1.0 mmol, 0.1 equiv) in methanol (20 mL).

  • Stir the mixture at room temperature for 2 hours to form the enamine intermediate.

  • In a separate flask, prepare a solution of crotonaldehyde (10.0 mmol, 1.0 equiv) in acetonitrile (10 mL).

  • Add the enamine solution to the crotonaldehyde solution.

  • Add pyrrolidine hydrochloride (2.0 mmol, 0.2 equiv) and FeCl3 (0.5 mmol, 0.05 equiv) to the combined mixture.

  • Heat the reaction to 60 °C and stir for 24 hours. Monitor by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target 2-isopropyl-4-methylpyridin-3-amine.

Conclusion and Future Outlook

The synthesis of 3-amino-2-functionalized pyridines has evolved significantly from classical, often forceful methods to a suite of sophisticated, mild, and highly versatile strategies.

  • For modularity and late-stage diversification , palladium-catalyzed Buchwald-Hartwig amination remains the gold standard due to its exceptional reliability and broad substrate scope.

  • For atom economy and novel analog synthesis , directed C-H functionalization offers an elegant and powerful approach, allowing for the direct modification of the pyridine core.

  • For convergent and scalable synthesis , de novo ring constructions, particularly [3+3] cycloadditions, provide a highly efficient means to assemble complex pyridines from simple acyclic precursors.

The choice of reagent and methodology is no longer a matter of feasibility but one of strategic optimization based on factors such as desired substitution pattern, functional group tolerance, scalability, and cost. As the field continues to advance, we anticipate the emergence of even more efficient catalytic systems, including photoredox and electro-organic methods, that will further expand the synthetic chemist's toolkit for accessing these indispensable building blocks.

References

  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2025, August 10).
  • 3-aminopyridine. Organic Syntheses Procedure.
  • Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Preparation method of 3-aminopyridine. (Patent No. CN111170937A).
  • A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. (2010, March 25). Semantic Scholar.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Synthesis of 3-Aminopyridine.
  • Buchwald–Hartwig amin
  • Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines.
  • Ullmann condens
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. (2025, August 6).
  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022, August 26). PubMed.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Photoredox-Catalyzed C–H Functionalization Reactions. (2021, September 29). Chemical Reviews.
  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal.
  • The [3+2]Cycloaddition Reaction. University of Regensburg.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014, February 24).
  • Various routes for the synthesis of functionalized pyridines.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • C-H Functionalization of Pyridines.
  • Transformation reactions of 2‐aminopyridine 3.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC.
  • Synthesis of new functionalized thieno[2,3-b]pyridines. Sciforum.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). RSC Publishing.
  • C-H Functionalization.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2025, December 30).
  • The Asymmetric Buchwald–Hartwig Amin
  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025, October 23). PMC.
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022, June 9).
  • Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. (2022, December 25). YouTube.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Pyridine Ring Synthesis. (2026, February 8). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab.
  • Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA.
  • Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. SciSpace.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-aminopyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the handling and disposal of Ethyl 3-aminopyridine-2-sulfonate. As a compound combining an aminopyridine core with a sulfonate ester, it requires careful management of risks associated with these functional groups. This guide is designed for drug development professionals, researchers, and scientists, offering a framework built on established safety principles to ensure laboratory operations are conducted with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the Risk Profile

Based on data from related structures such as aminopyridines, pyridine sulfonates, and ethyl aminobenzoate methanesulfonate, the primary hazards are anticipated to be:

  • Skin Irritation/Corrosion: Contact may cause effects ranging from mild irritation to severe burns.[4][5][6]

  • Eye Damage/Irritation: The compound is likely a severe eye irritant, with potential for serious damage.[5][6][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][8][10]

  • Toxicity: Aminopyridine compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2][10]

  • Sensitization: Related compounds have been shown to cause skin sensitization upon repeated contact.[3]

This assessment dictates a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Protective Measures: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: All handling of Ethyl 3-aminopyridine-2-sulfonate, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to manage vapors and dust.[1][11][12] Eyewash stations and safety showers must be readily accessible.[7][10]

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must be trained on this specific Standard Operating Procedure (SOP) and the relevant Safety Data Sheets (SDS) for analogous compounds.

Personal Protective Equipment (PPE): A Comprehensive Barrier System

The selection of PPE is not merely a checklist; it is a system designed to protect against specific, identified hazards. Each component is chosen for its ability to resist chemical permeation and prevent contact.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical splash goggles with side protection are required at all times when handling the compound.[7][8] Safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.

  • Causality: The pyridine and sulfonate functional groups present in related compounds are known to cause severe eye irritation and damage.[5][6][9] Goggles provide a 360-degree seal around the eyes, which is critical for preventing contact with accidental splashes or airborne dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when handling solutions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[5][8]

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves:

    • Selection: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1] Always inspect gloves for tears or punctures before use.[13]

    • Technique: Employ the "double-gloving" technique for enhanced protection during high-risk procedures. When handling the compound, change gloves immediately if contamination is suspected. Use proper glove removal technique to avoid contaminating your skin.[13]

  • Laboratory Coat:

    • Selection: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.

    • Causality: This prevents contamination of personal clothing and minimizes skin contact from minor spills and drips. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7]

  • Additional Protection: For large-scale operations, consider a chemically impervious apron made of rubber or PVC.[14] Closed-toe shoes are mandatory in the laboratory at all times.[7]

Respiratory Protection: Shielding the Airways
  • Primary Control: A properly functioning chemical fume hood is the primary means of respiratory protection.[1][12]

  • When Respirators are Needed: In the absence of adequate ventilation or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter may be appropriate for solid dust, but an organic vapor cartridge would be necessary for solutions.[7][15] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

The following table summarizes the essential PPE for handling Ethyl 3-aminopyridine-2-sulfonate.

Hazard Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Scale) Chemical Splash GogglesSingle Pair of Nitrile/Neoprene GlovesFlame-Resistant Lab CoatChemical Fume Hood
Non-Routine/Large Scale Goggles and Face ShieldDouble Pair of Nitrile/Neoprene GlovesLab Coat and Chemical-Resistant ApronChemical Fume Hood
Spill or Ventilation Failure Goggles and Face ShieldDouble Pair of Nitrile/Neoprene GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator

Operational Plan: From Handling to Disposal

A safe workflow minimizes exposure at every step. The following protocol outlines the critical procedures for handling and disposing of Ethyl 3-aminopyridine-2-sulfonate.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[11] Use a spatula and handle containers carefully to minimize dust generation.

  • In-Use: Keep all containers of the compound tightly sealed when not in use.[1] If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: Remove PPE before leaving the work area to prevent the spread of contamination. Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling is complete.[7][10][13]

Spill Management
  • Small Spills (<1 L): If trained, you may clean up small spills.[16] Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[12] Sweep the material into a designated, labeled waste container.[13]

  • Large Spills (>1 L): Evacuate the laboratory immediately and notify emergency personnel and the Environmental Health & Safety (EH&S) department.[16]

Disposal Plan
  • Chemical Waste: All waste containing Ethyl 3-aminopyridine-2-sulfonate, including excess material and absorbed spill cleanup debris, is considered hazardous waste.[17] It must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be double-bagged and disposed of as hazardous waste.[16]

  • Final Disposal: Never pour pyridine-containing compounds down the drain.[12] All waste must be disposed of through an approved hazardous waste disposal company, likely via incineration, in accordance with all local and federal regulations.[7][17]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling Ethyl 3-aminopyridine-2-sulfonate.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Procedures prep_area Verify Fume Hood & Clear Workspace gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE (Coat, Gloves, Goggles) gather_ppe->don_ppe weigh Weigh & Transfer Compound don_ppe->weigh Enter Hood reaction Perform Experimental Work weigh->reaction waste Segregate Hazardous Waste reaction->waste Conclude Work decon Decontaminate Workspace waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill: Use Spill Kit assess->small_spill <1L large_spill Large Spill: Evacuate & Call EH&S assess->large_spill >1L

Caption: Workflow for handling Ethyl 3-aminopyridine-2-sulfonate.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • ScienceLab.com. (2007, July 10). 4-Aminopyridine Material Safety Data Sheet. Retrieved from [Link]

  • Avantor. (n.d.). Pyridine Material Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Vonoprazan Methyl Pyridine Sulfonate Material Safety Data Sheets. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-aminopyridine-2-sulfonate
Reactant of Route 2
Ethyl 3-aminopyridine-2-sulfonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.